Sulfanylidenegermane is a compound that has garnered attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry. The interest in this compound stems from its unique properties and its role in biological systems, particularly in relation to sulfane sulfur. Sulfane sulfur is known to be a critical player in antioxidant regulatory systems, where it contributes to cytoprotective mechanisms by directly eliminating reactive oxygen species (ROS) and modulating ROS-mediated redox signaling1.
In the medical field, sulfanylidenegermane's relevance is highlighted by the development of a mitochondria-targeting selenium-containing near-infrared fluorescent probe, Mito-SeH, which is designed for the selective imaging of mitochondrial sulfane sulfur in cells and in vivo under hypoxia stress1. This probe has been used to clarify the relationship between sulfane sulfur and hypoxia, confirming that sulfane sulfur can protect against hypoxia by inhibiting caspase-dependent apoptosis through the scavenging of ROS1. The ability to monitor sulfane sulfur in real-time in acute ischemia models suggests that compounds like sulfanylidenegermane could be novel therapeutic agents for hypoxia-induced injury1.
In biochemical research, the study of sulfanylidenegermane-related compounds has provided insights into the bioeffects of sulfane sulfur. The development of bio-compatible methods for the direct detection of sulfane sulfur, such as the Mito-SeH probe, has allowed for the evaluation of the mutual relationship between mitochondria sulfane sulfur and ROS under hypoxia stress1. This has significant implications for understanding cellular mechanisms and developing new strategies for disease treatment and prevention.
Sulfanylidenegermane is primarily derived from germanium disulfide, which is a more stable form of the element. The compound can be synthesized through various chemical reactions involving germanium sources and sulfur. It is classified under inorganic sulfides and is recognized for its role as a precursor in the synthesis of more complex organogermanium compounds .
The synthesis of sulfanylidenegermane can be achieved through several methods, each with specific technical parameters. The most common approach involves the reaction of elemental germanium with sulfur at elevated temperatures. Here are the general steps for synthesizing sulfanylidenegermane:
This method yields sulfanylidenegermane with varying degrees of purity, depending on the reaction conditions employed .
Sulfanylidenegermane has a simple molecular structure characterized by a germanium atom bonded to a sulfur atom. The molecular geometry around the germanium atom is typically tetrahedral due to hybridization involving orbitals.
The electronic structure of sulfanylidenegermane indicates that it has distinct electronic properties that can be manipulated for various applications, particularly in semiconductor technology .
Sulfanylidenegermane participates in several chemical reactions that highlight its reactivity:
These reactions are significant for understanding how sulfanylidenegermane can be utilized in various chemical processes, including catalysis and materials science .
The mechanism of action for sulfanylidenegermane primarily involves its role as a precursor in synthesizing more complex organogermanium compounds. When subjected to specific conditions (such as heat or chemical reagents), it can undergo transformations that lead to the formation of different organogermanium derivatives.
This mechanism allows for versatile applications in organic synthesis and materials development .
Sulfanylidenegermane exhibits several notable physical and chemical properties:
These properties make sulfanylidenegermane suitable for various applications in chemistry and materials science .
Sulfanylidenegermane has several scientific applications:
Sulfanylidenegermane is systematically named bis(sulfanylidene)germane under IUPAC conventions, reflecting its molecular structure comprising a germanium atom bonded to two sulfur atoms via double bonds (Ge=S₂). The compound is synonymous with germanium disulfide (GeS₂), a term frequently used in materials science literature. Its chemical identity is unambiguously defined by the CAS Registry Number 12025-34-2, which standardizes global reference to this compound across databases and research publications [2].
Table 1: Nomenclature and Chemical Identifiers
Nomenclature Type | Designation |
---|---|
IUPAC Name | bis(sulfanylidene)germane |
Common Name | Germanium disulfide |
Chemical Formula | GeS₂ |
CAS Registry Number | 12025-34-2 |
The molecular architecture consists of germanium in the +4 oxidation state, coordinated tetrahedrally by sulfur atoms. This configuration enables polymorphism, with crystalline and amorphous phases exhibiting distinct electronic properties. The compound’s stability under ambient conditions facilitates its integration into solid-state devices [2].
Germanium chalcogenides, including sulfanylidenegermane, emerged prominently during the mid-20th century alongside silicon semiconductor development. Early investigations focused on germanium’s electronic properties, laying groundwork for Group IV semiconductor applications. Unlike silicon, germanium’s higher carrier mobility and broader spectral absorption made it advantageous for infrared optics and high-speed transistors. However, the synthesis of germanium-sulfur compounds like GeS₂ initially presented challenges due to thermodynamic instabilities at elevated temperatures [3].
Significant milestones include:
Sulfanylidenegermane has gained renewed attention for next-generation optoelectronics due to its ultrawide bandgap (~3.0 eV), strong excitonic effects, and anisotropic charge transport. These properties enable functionalities unattainable with conventional silicon or III-V semiconductors [1] [3].
Bandgap Engineering and Optical Properties
GeS₂’s bandgap is tunable via strain engineering, thickness modulation, or alloying (e.g., with selenium). This facilitates absorption edge customization from ultraviolet to visible spectra—critical for photodetectors and solar cells. Theoretical studies predict near-unity light absorption in GeS₂ layers below 15 nm thickness when coupled to plasmonic resonances in metal heterostructures, mirroring experimental results in transition metal dichalcogenides (TMDCs) like MoS₂ [1].
Table 2: Comparative Optoelectronic Properties of Thin-Film Semiconductors
Material | Bandgap (eV) | Absorption Coefficient | Heterostructure Compatibility |
---|---|---|---|
GeS₂ | ~3.0 | High (UV-Vis) | Si, Ge, Au |
GeSn (10% Sn) | ~0.5 (direct) | Moderate (IR) | Ge/Si |
MoS₂ | ~1.8 | Near-unity (Vis-NIR) | SiO₂, Al₂O₃ |
Van der Waals Heterostructures
As a van der Waals semiconductor, GeS₂ forms atomically thin, transferable layers ideal for flexible electronics. Its sulfur-terminated surfaces enable robust interlayer bonding via weak van der Waals forces, minimizing interfacial defects in stacked devices. Research demonstrates enhanced photoresponsivity in GeS₂/graphene Schottky junctions, where hot carrier injection amplifies quantum efficiency [1].
Device Integration Challenges
Key challenges include lattice mismatch-induced defects (>10⁵ cm⁻¹ dislocation densities) and thermal instability during processing. Sn segregation observed in GeSn alloys at >8% tin concentrations suggests analogous risks for GeS₂ under thermal stress, necessitating low-temperature deposition or encapsulation strategies [3].
Recent studies focus on mitigating these issues through:
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